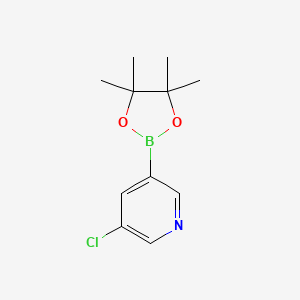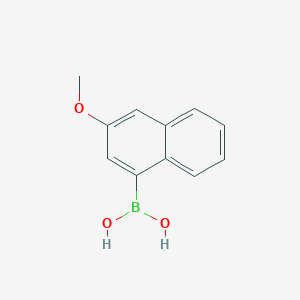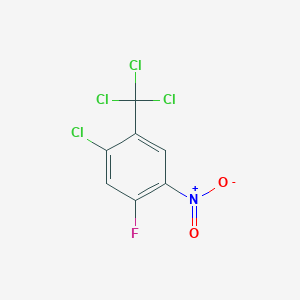
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene
概要
説明
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is an aromatic organic compound with the molecular formula C7H2Cl4FNO2 and a molecular weight of 292.91 g/mol . This compound features a benzene ring substituted with chloro, fluoro, nitro, and trichloromethyl groups, making it a highly functionalized molecule. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-(trichloromethyl)benzene followed by fluorination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and fluorinating agents such as hydrogen fluoride or fluorine gas . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the nitro, chloro, and trichloromethyl groups, the benzene ring is deactivated towards electrophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include strong acids, bases, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with altered functional groups, such as amines or carboxylic acids.
科学的研究の応用
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene is primarily determined by its functional groups. The nitro group is a strong electron-withdrawing group, affecting the electron density of the benzene ring and influencing its reactivity. The chloro and trichloromethyl groups also contribute to the compound’s overall electron-withdrawing effect, making the ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
類似化合物との比較
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, which affects its reactivity and applications.
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Similar to the previous compound but with different positions of the nitro and trifluoromethyl groups, leading to variations in chemical behavior.
特性
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXTPPFKISHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20632948 | |
| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908009-54-1 | |
| Record name | 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20632948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


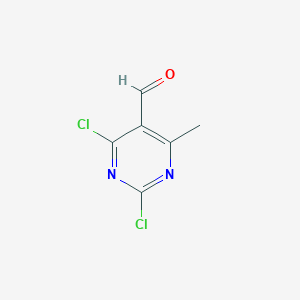
![5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1592495.png)

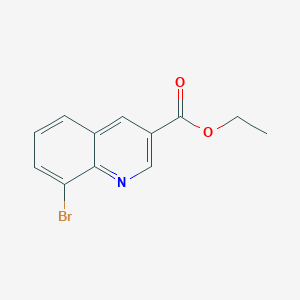
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)
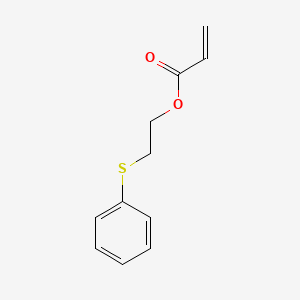

![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)
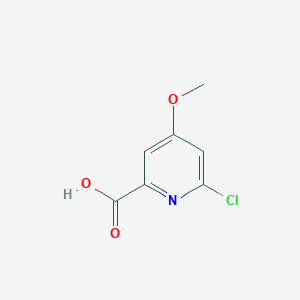
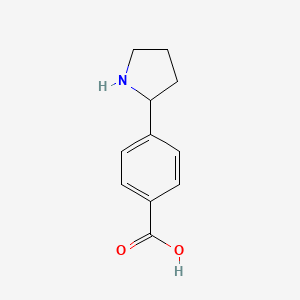
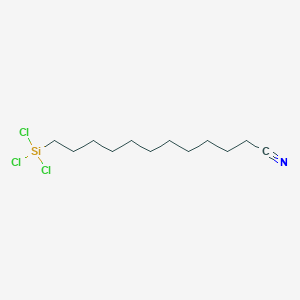
![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)
